molecular formula C22H19N3O2 B11140393 2-methyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone

2-methyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone

Cat. No.: B11140393
M. Wt: 357.4 g/mol
InChI Key: JENJVGNLPYCRHW-UHFFFAOYSA-N
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Description

2-methyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone: is a complex organic compound with a fused isoquinoline and indole ring system. Let’s break down its structure:

  • The isoquinolinone core consists of a bicyclic ring system, where the nitrogen atom in the five-membered ring is part of a carbonyl group.
  • The indole moiety is embedded within the isoquinolinone ring, contributing to the compound’s overall structure.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate indole derivative with an isoquinolinone precursor. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness. specific details regarding large-scale production are proprietary and may not be publicly available.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and carbon atoms.

    Reduction: Reduction processes may yield reduced derivatives, altering the functional groups.

    Substitution: Substitution reactions can occur at different positions on the isoquinolinone and indole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives of this compound as potential drug candidates due to its unique structure and potential biological activities.

    Catalysis: The isoquinolinone-indole scaffold may serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Biological Activity: Investigations focus on its interactions with biological targets (e.g., receptors, enzymes).

    Anticancer Properties: Some derivatives exhibit promising anticancer effects.

    Neuroscience: The indole moiety suggests potential neuroactive properties.

Industry:

    Pharmaceuticals: The compound’s derivatives may find applications in drug development.

    Agrochemicals: Isoquinolinone-based compounds could be used as pesticides or herbicides.

Mechanism of Action

The precise mechanism remains an active area of research. Potential molecular targets include receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related structures:

    Isoquinolinones: Similar core structures but lacking the indole moiety.

    Indoles: Lack the isoquinolinone ring system.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-methyl-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C22H19N3O2/c1-24-12-18(14-6-2-3-8-16(14)21(24)26)22(27)25-11-10-20-17(13-25)15-7-4-5-9-19(15)23-20/h2-9,12,23H,10-11,13H2,1H3

InChI Key

JENJVGNLPYCRHW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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